molecular formula C5H13ClN2O B14918511 3-Amino-2,2-dimethylpropanamide hydrochloride

3-Amino-2,2-dimethylpropanamide hydrochloride

Cat. No.: B14918511
M. Wt: 152.62 g/mol
InChI Key: PJCQWAOFVSLYAE-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylpropanamide hydrochloride: is a chemical compound with the molecular formula C5H13ClN2O . It is a derivative of propanamide, characterized by the presence of an amino group and two methyl groups attached to the second carbon atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-dimethylpropanamide hydrochloride typically involves the reaction of 3-Amino-2,2-dimethylpropanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

3-Amino-2,2-dimethylpropanamide+HCl3-Amino-2,2-dimethylpropanamide hydrochloride\text{3-Amino-2,2-dimethylpropanamide} + \text{HCl} \rightarrow \text{this compound} 3-Amino-2,2-dimethylpropanamide+HCl→3-Amino-2,2-dimethylpropanamide hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product in solid form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-2,2-dimethylpropanamide hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the amino group or other functional groups are replaced by different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: 3-Amino-2,2-dimethylpropanamide hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and protein modifications. It can act as a substrate or inhibitor in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It is investigated for its role in drug design and synthesis.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain chemical products.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylpropanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also participate in nucleophilic substitution reactions, altering the activity of enzymes and proteins.

Comparison with Similar Compounds

  • 3-Amino-2,2-dimethylpropionamide
  • 2-(Aminomethyl)-2-methylpropanamide
  • 3-Amino-2,2-dimethylpropionic acid amide

Comparison: 3-Amino-2,2-dimethylpropanamide hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility and stability. Compared to its analogs, this compound exhibits distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

IUPAC Name

3-amino-2,2-dimethylpropanamide;hydrochloride

InChI

InChI=1S/C5H12N2O.ClH/c1-5(2,3-6)4(7)8;/h3,6H2,1-2H3,(H2,7,8);1H

InChI Key

PJCQWAOFVSLYAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(=O)N.Cl

Origin of Product

United States

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